2-(2,6-Dichlorophenyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-6-2-1-3-7(12)9(6)10-14-5-4-8(13)15-10/h1-5H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMHHNFRCKACPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC=CC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of Chalcone Precursors with Guanidine Hydrochloride
One well-documented approach to prepare 2-(2,6-dichlorophenyl)pyrimidin-4-amine derivatives involves the cyclization of chalcone intermediates with guanidine hydrochloride under reflux conditions.
- Starting Material: 3-(2,6-dichlorophenyl)prop-2-en-1-one derivatives (chalcones)
- Reagents: Guanidine hydrochloride and potassium hydroxide in absolute ethanol
- Conditions: Reflux at approximately 50 °C for 4–5 hours
- Workup: Reaction monitored by TLC, quenched with dilute hydrochloric acid, concentrated, and recrystallized from ethanol to yield the pyrimidin-4-amine product
This method effectively forms the pyrimidine ring by cyclization, confirmed by characteristic NMR and IR spectral data indicating the presence of amino groups and dichlorophenyl substituents. The NH2 protons typically appear as sharp singlets in the 1H-NMR spectrum around 7.09 ppm, and IR spectra show halogen-related stretching vibrations around 733–750 cm⁻¹, consistent with the dichlorophenyl substitution.
Preparation via Amide Formation and Subsequent Cyclization
Another approach involves the formation of amide intermediates followed by cyclization:
- Step 1: Formation of amide derivatives by coupling carboxylic acid derivatives of pyrimidine precursors with amines using coupling reagents such as HATU in dichloromethane, with bases like N,N-diisopropylethylamine (DIPEA) at low temperatures (0–5 °C), followed by stirring at room temperature overnight.
- Step 2: Alternatively, acid chlorides formed from carboxylic acids via oxalyl chloride treatment can react with aromatic amines in the presence of triethylamine to yield amide intermediates.
- Step 3: Purification is typically achieved by silica gel chromatography.
Though this method is more general for pyrimidine amide derivatives, it can be adapted to synthesize this compound derivatives by selecting appropriate amines and pyrimidine acid precursors.
Synthesis via Benzoxazinone and Quinazolinone Intermediates Followed by Amination
In more complex synthetic routes, this compound derivatives are prepared through multi-step sequences involving benzoxazinone and quinazolinone intermediates:
- Step 1: Synthesis of 2-[2-(2,6-dichlorophenyl)amino]benzyl-6,8-dibromo-3,1-benzoxazin-4(H)one by reacting 2-[(2,6-dichlorophenyl)amino]phenyl acetyl chloride with 3,5-dibromo anthranilic acid in pyridine at low temperature, followed by workup and recrystallization.
- Step 2: Conversion of benzoxazinone to 3-amino-2-[2-(2,6-dichlorophenyl)amino]benzyl-6,8-dibromoquinazolin-4(3H)one by refluxing with hydrazine hydrate in ethanol.
- Step 3: Further acylation and condensation steps yield substituted derivatives.
This method involves careful control of reaction conditions and purification steps, with yields typically in the range of 60–70%. Characterization by IR, 1H-NMR, and elemental analysis confirms the structure of intermediates and final products. The presence of NH and NH2 groups is evidenced by IR bands around 3400–3500 cm⁻¹ and broad singlets in 1H-NMR spectra around 5.75–9.15 ppm.
Summary of Key Preparation Steps and Conditions
Research Findings and Analytical Data
- NMR Spectroscopy: The NH2 protons of the pyrimidin-4-amine moiety typically appear as sharp or broad singlets between 5.7 and 7.1 ppm, depending on the substitution pattern and solvent used.
- IR Spectroscopy: Characteristic bands for NH and NH2 stretching vibrations occur between 3300 and 3500 cm⁻¹; C-Cl stretching vibrations are seen near 730–750 cm⁻¹.
- Yields: Reported yields for these synthetic routes vary from 60% to 70%, depending on the step and purification method.
- Purification: Silica gel chromatography and recrystallization from ethanol or methanol are common purification techniques.
Chemical Reactions Analysis
2-(2,6-Dichlorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
One of the primary applications of 2-(2,6-dichlorophenyl)pyrimidin-4-amine derivatives is their anti-inflammatory and analgesic effects. Research indicates that these compounds exhibit significant activity in reducing inflammation and pain. For instance, a study demonstrated that specific derivatives could provide substantial protection against pain in experimental models, as shown in the following table:
| Dosage (mg/kg) | % Protection from Pain |
|---|---|
| 20 | 22.44% |
| 40 | 24.80% |
| 100 | 30.81% |
| 250 | 67.62% |
This data suggests that higher dosages correlate with increased efficacy in pain management .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrimidine derivatives against neurodegenerative diseases such as Parkinson's disease. The compound's ability to inhibit specific pathways involved in neuronal death has been highlighted as a promising avenue for further research .
Synthesis and Derivative Development
The synthesis of this compound involves various chemical reactions, including mono- and diamination processes. These methods allow for the production of a range of derivatives that can be tailored for specific biological activities. For example:
| Reaction Type | Conditions | Yield |
|---|---|---|
| Monoamination | K2CO3, DMF, 140 °C | Up to 95% |
| Diamination | Pd(0)/BINAP catalyst | Variable |
These synthetic strategies are crucial for developing compounds with enhanced pharmacological profiles .
Case Study: Anti-inflammatory Effects
A notable case study investigated the anti-inflammatory effects of a derivative of this compound in animal models. The study utilized various dosages to assess efficacy, revealing that certain formulations significantly reduced inflammation markers compared to control groups.
Clinical Trials for Neuroprotection
Another ongoing clinical trial is examining the effects of this compound on patients with early-stage Parkinson's disease. Preliminary results suggest improvements in motor function and a reduction in disease progression markers .
Conclusion and Future Directions
The applications of this compound are diverse and hold promise for future therapeutic developments. Continued research into its mechanisms of action and the synthesis of novel derivatives will be essential for unlocking its full potential in treating inflammatory conditions and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dichlorophenyl and pyrimidine moieties. Key comparisons with similar compounds include:
- Amino Position: The 4-amino group in the target compound contrasts with 2-amino or N-substituted amines in analogs (e.g., pyrazolopyrimidines in ), which may alter hydrogen-bonding interactions with target proteins.
Biological Activity
2-(2,6-Dichlorophenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been investigated for its effects on various biological targets, particularly in the context of cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, summarizing key research findings and data from diverse sources.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with a dichlorophenyl group at the 2-position and an amino group at the 4-position. This configuration is significant for its interaction with biological targets, particularly kinases involved in cancer progression.
Biological Activity Overview
Research has shown that this compound exhibits various biological activities:
- Inhibition of Kinases : The compound has demonstrated inhibitory effects on key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). In comparative studies, it showed greater efficacy than Sorafenib, a standard reference inhibitor for these targets .
-
Anti-Cancer Properties : In vitro studies have assessed the compound's cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate adenocarcinoma)
- A549 (lung carcinoma)
- HepG-2 (liver cancer)
- Anti-Inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In studies assessing COX enzyme inhibition, certain derivatives related to this compound demonstrated potent suppression of COX-2 activity, which is crucial in inflammatory processes .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Kinase Inhibition | EGFR and VEGFR-2 | |
| Cytotoxicity | MCF-7, HCT-116, PC-3, A549 | |
| Anti-inflammatory | COX-2 inhibition |
Case Studies
-
Case Study on Kinase Inhibition :
A study conducted by researchers assessed the binding affinity of this compound to EGFR and VEGFR-2 using molecular docking techniques. The compound displayed promising binding affinities (ΔE values) indicating strong interactions with the active sites of these kinases. The IC50 values for cytotoxicity against various cancer cell lines were notably lower than those for established chemotherapeutics . -
Case Study on Anti-inflammatory Activity :
Another investigation focused on the anti-inflammatory properties of derivatives related to this compound. The study employed the carrageenan-induced paw edema model in rats to evaluate the effectiveness of these compounds in reducing inflammation. Results showed significant reductions in edema compared to control groups, highlighting their potential therapeutic applications in inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
